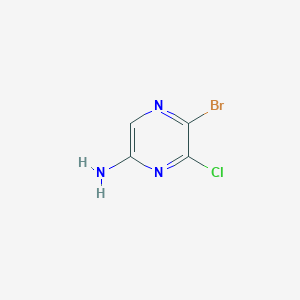

5-Bromo-6-chloropyrazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-chloropyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClN3/c5-3-4(6)9-2(7)1-8-3/h1H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVPQFAORCSDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592621 | |

| Record name | 5-Bromo-6-chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173253-42-4 | |

| Record name | 5-Bromo-6-chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-6-chloropyrazin-2-amine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-chloropyrazin-2-amine is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, possessing both a bromine and a chlorine atom on the pyrazine ring, offer differential reactivity that can be exploited for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and key applications of 5-Bromo-6-chloropyrazin-2-amine, with a focus on its role in the development of kinase inhibitors and other bioactive molecules.

Chemical and Physical Properties

5-Bromo-6-chloropyrazin-2-amine is a light yellow to yellow solid at room temperature.[1] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃BrClN₃ | |

| Molecular Weight | 208.44 g/mol | |

| CAS Number | 173253-42-4 | |

| Appearance | Light yellow to yellow solid | [1] |

| Purity (HPLC) | ≥97% | [2] |

| Predicted Boiling Point | 311.8 ± 37.0 °C | [3][4] |

| Predicted pKa | -0.67 ± 0.10 | [4] |

| Solubility | Soluble in DMF (25 mg/mL), DMSO (15 mg/mL), and Ethanol (20 mg/mL) | [4] |

| Storage | 4°C, protect from light | [1][2] |

Synthesis and Reactivity

The reactivity of 5-Bromo-6-chloropyrazin-2-amine is dominated by the presence of two different halogen atoms on the electron-deficient pyrazine ring. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the C5 position (bearing the bromine atom) while leaving the C6 position (bearing the chlorine atom) intact for subsequent transformations.

This selective reactivity is particularly valuable in widely used synthetic methodologies such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are instrumental in forming carbon-carbon and carbon-nitrogen bonds, respectively, and are fundamental in the construction of complex organic molecules.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-6-chloropyrazin-2-amine with an arylboronic acid.

Materials:

-

5-Bromo-6-chloropyrazin-2-amine

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water 4:1)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

In a Schlenk flask, combine 5-Bromo-6-chloropyrazin-2-amine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture (e.g., 10 mL of 4:1 1,4-dioxane/water).

-

Heat the reaction mixture to 85-95 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-6-chloropyrazin-2-amine with a primary or secondary amine.

Materials:

-

5-Bromo-6-chloropyrazin-2-amine

-

Amine (1.2 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., NaOtBu, 1.4 equivalents)

-

Anhydrous toluene

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (0.02 mmol) and the ligand (0.04 mmol).

-

Add the base (1.4 mmol) and 5-Bromo-6-chloropyrazin-2-amine (1.0 mmol).

-

Add the amine (1.2 mmol) and anhydrous toluene (5 mL).

-

Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery

5-Bromo-6-chloropyrazin-2-amine is a key intermediate in the synthesis of various bioactive molecules, most notably kinase inhibitors.[6] Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

The pyrazine core of 5-Bromo-6-chloropyrazin-2-amine serves as a scaffold that can be elaborated through reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination to generate libraries of potential kinase inhibitors. For instance, it has been utilized in the synthesis of inhibitors for kinases such as Akt and Checkpoint Kinase 1 (CHK1).[6][7]

The following diagrams illustrate the utility of 5-Bromo-6-chloropyrazin-2-amine in synthetic pathways to access more complex molecules relevant to drug discovery.

Caption: Suzuki-Miyaura coupling of 5-Bromo-6-chloropyrazin-2-amine.

Caption: Buchwald-Hartwig amination of 5-Bromo-6-chloropyrazin-2-amine.

Conclusion

5-Bromo-6-chloropyrazin-2-amine is a versatile and valuable building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its differential reactivity at the bromine and chlorine positions allows for selective and sequential functionalization, making it an attractive starting material for the development of novel therapeutic agents, particularly kinase inhibitors. The synthetic protocols outlined in this guide, based on robust palladium-catalyzed cross-coupling reactions, provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. The continued exploration of the reactivity of 5-Bromo-6-chloropyrazin-2-amine is expected to lead to the discovery of new and potent bioactive molecules.

References

Physicochemical data of 5-Bromo-6-chloropyrazin-2-amine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, a representative synthesis protocol, and key analytical methods for 5-Bromo-6-chloropyrazin-2-amine, a heterocyclic building block utilized in the synthesis of various bioactive molecules.[1][2]

Physicochemical Data

5-Bromo-6-chloropyrazin-2-amine is a solid, light yellow to yellow compound.[3] Its key physicochemical properties are summarized in the table below, providing a foundational dataset for researchers in medicinal chemistry and materials science.

| Property | Value | Source |

| IUPAC Name | 5-Bromo-6-chloropyrazin-2-amine | N/A |

| CAS Number | 173253-42-4 | [1][3][4][5] |

| Molecular Formula | C₄H₃BrClN₃ | [3][4][5] |

| Molecular Weight | 208.44 g/mol | [1][3][4][5] |

| Appearance | Light yellow to yellow solid | [3] |

| Boiling Point | 311.8 ± 37.0 °C (Predicted) | [4] |

| Density | 1.960 g/cm³ | [4] |

| pKa | -0.67 ± 0.10 (Predicted) | [4] |

| LogP | 1.4747 | [5] |

| SMILES | Nc1cnc(Br)c(Cl)n1 | [3] |

| InChI | 1S/C4H3BrClN3/c5-3-4(6)9-2(7)1-8-3/h1H,(H2,7,9) | [3] |

| InChI Key | CRVPQFAORCSDMH-UHFFFAOYSA-N | [3] |

Computational Data:

| Property | Value | Source |

| TPSA | 51.8 Ų | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 0 | [5] |

Experimental Protocols

Representative Synthesis Protocol

Reaction: 2-amino-6-chloropyrazine → 5-Bromo-6-chloropyrazin-2-amine

Reagents & Materials:

-

2-amino-6-chloropyrazine (starting material)

-

N-Bromosuccinimide (NBS) (brominating agent)

-

Dichloromethane (DCM) or similar inert solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-chloropyrazine in a suitable inert solvent like dichloromethane.

-

Bromination: Cool the solution in an ice bath to 0 °C. Add N-Bromosuccinimide (NBS) portion-wise over 15-30 minutes while stirring. The amino group on the pyrazine ring directs the electrophilic substitution to the C5 position.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography or recrystallization to yield the final product, 5-Bromo-6-chloropyrazin-2-amine.

Analytical Quality Control Protocols

Based on a typical Certificate of Analysis, the following methods are used to determine the purity and quality of the final compound.[3]

-

Purity Analysis (HPLC): The purity of the compound is determined by High-Performance Liquid Chromatography (HPLC).[3]

-

Method: A sample is dissolved in a suitable solvent and injected into an HPLC system equipped with a C18 column and a UV detector. A gradient elution method with a mobile phase consisting of acetonitrile and water is typically employed. The purity is calculated based on the area percentage of the main peak. A reported purity for this compound is 99.79%.[3]

-

-

Water Content (Karl Fischer): The water content is determined by Karl Fischer (KF) titration.[3]

-

Method: A known weight of the sample is dissolved in a KF solvent and titrated with a standardized KF reagent. This method electrochemically determines the amount of water present. A reported water content is 0.13%.[3]

-

-

Residue on Ignition: This test measures the amount of residual inorganic substance after combustion.[3]

-

Method: A sample is weighed into a crucible and ignited at a high temperature (e.g., 600±50 °C) until all organic material is burned off. The weight of the remaining residue is determined and reported as a percentage of the original sample weight. A reported value is 0.06%.[3]

-

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the representative synthesis of 5-Bromo-6-chloropyrazin-2-amine.

Caption: Representative synthesis workflow for 5-Bromo-6-chloropyrazin-2-amine.

References

- 1. Sapphire North America [sapphire-usa.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 5-Bromo-6-chloro-pyrazin-2-amine AldrichCPR 173253-42-4 [sigmaaldrich.com]

- 4. 5-BROMO-6-CHLOROPYRAZIN-2-AMINE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-6-chloropyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 5-Bromo-6-chloropyrazin-2-amine, an important intermediate in the development of novel therapeutics. The described methodology is based on established chemical principles for the halogenation of pyrazine rings, offering a practical route for laboratory-scale synthesis.

Introduction

5-Bromo-6-chloropyrazin-2-amine is a key building block in medicinal chemistry, notably utilized in the synthesis of Akt inhibitors and other bioactive molecules. Its structural features, including the pyrazine core and specific halogen substitutions, make it a versatile scaffold for creating diverse chemical libraries for drug discovery. This document outlines a robust synthesis pathway, including detailed experimental protocols and expected outcomes.

Core Synthesis Pathway: Bromination of 2-Amino-6-chloropyrazine

The principal pathway for the synthesis of 5-Bromo-6-chloropyrazin-2-amine involves the direct bromination of 2-amino-6-chloropyrazine. This electrophilic aromatic substitution reaction introduces a bromine atom onto the pyrazine ring. The reaction is typically carried out using a brominating agent such as N-Bromosuccinimide (NBS) or liquid bromine in a suitable organic solvent.

Technical Guide: 5-Bromo-6-chloropyrazin-2-amine (CAS 173253-42-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-chloropyrazin-2-amine, with CAS number 173253-42-4, is a halogenated heterocyclic amine. It serves as a crucial building block in medicinal chemistry and drug discovery. Its unique substitution pattern on the pyrazine ring, featuring both a bromine and a chlorine atom, allows for selective functionalization through various cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications, notably as inhibitors of key signaling pathways in cancer. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its application in the development of kinase inhibitors.

Chemical Structure and Properties

The structural and chemical properties of 5-Bromo-6-chloropyrazin-2-amine are summarized below.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| CAS Number | 173253-42-4 |

| IUPAC Name | 5-bromo-6-chloropyrazin-2-amine |

| Molecular Formula | C₄H₃BrClN₃ |

| Molecular Weight | 208.44 g/mol |

| Canonical SMILES | C1=C(N=C(C(=N1)Br)Cl)N |

| InChI Key | CRVPQFAORCSDMH-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Light yellow to yellow solid | [1] |

| Purity (HPLC) | ≥99.79% | [1] |

| Boiling Point | 311.8 °C at 760 mmHg | [2] |

| Density | 1.96 g/cm³ | [2] |

| Water Content (KF) | 0.13% | [1] |

| Residue on Ignition | 0.06% | [1] |

| Storage | 4°C, protect from light. In solvent: -80°C for 6 months | [1] |

Synthesis

Proposed Synthetic Workflow

The synthesis is expected to proceed via the reaction of 2-amino-6-chloropyrazine with a suitable brominating agent, such as N-Bromosuccinimide (NBS) or liquid bromine, in an appropriate solvent.

Experimental Protocol (Illustrative)

The following protocol is based on general procedures for the bromination of aminopyrazines and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-chloropyrazine (1.0 eq) in a suitable anhydrous solvent such as acetonitrile or dichloromethane.

-

Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Slowly add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise over 15-30 minutes, ensuring the temperature remains low.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-Bromo-6-chloropyrazin-2-amine.

Application in Drug Discovery: Synthesis of Akt Inhibitors

5-Bromo-6-chloropyrazin-2-amine is a key intermediate in the synthesis of various kinase inhibitors, particularly those targeting the PI3K/Akt signaling pathway. The bromine atom at the C5 position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.

Representative Synthetic Application: Suzuki-Miyaura Coupling

This workflow illustrates the use of 5-Bromo-6-chloropyrazin-2-amine in a Suzuki-Miyaura coupling reaction to form a key intermediate for an Akt inhibitor.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

-

Reaction Setup: To an oven-dried reaction vessel, add 5-Bromo-6-chloropyrazin-2-amine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05-0.10 eq), and a base (e.g., potassium carbonate, 2.0-3.0 eq).

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas. Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.

-

Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified by column chromatography to yield the desired 5-aryl-6-chloropyrazin-2-amine derivative.

Biological Context: The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[2] Akt inhibitors, often synthesized using intermediates like 5-Bromo-6-chloropyrazin-2-amine, are designed to block the activity of the Akt kinase, thereby inhibiting downstream signaling and promoting apoptosis in cancer cells.

Conclusion

5-Bromo-6-chloropyrazin-2-amine is a versatile and valuable building block for the synthesis of complex heterocyclic molecules. Its utility is particularly evident in the field of drug discovery, where it serves as a key intermediate for the development of potent and selective kinase inhibitors targeting critical cancer-related pathways like the PI3K/Akt cascade. The synthetic accessibility and the potential for diverse chemical modifications make this compound a subject of continued interest for medicinal chemists and researchers in the pharmaceutical sciences.

References

The Strategic Role of 5-Bromo-6-chloropyrazin-2-amine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-chloropyrazin-2-amine has emerged as a pivotal heterocyclic building block in the field of medicinal chemistry. Its unique substitution pattern offers a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the critical role of 5-bromo-6-chloropyrazin-2-amine as a key intermediate in the development of novel therapeutics, with a particular focus on kinase inhibitors for oncology. This document details its application in the synthesis of the potent and selective PKMYT1 inhibitor, RP-6306 (lunresertib), and explores the broader utility of pyrazine derivatives in drug discovery.

Introduction: The Pyrazine Scaffold in Drug Discovery

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3][4] The pyrazine ring can act as a bioisostere for other aromatic systems and its nitrogen atoms can participate in crucial hydrogen bonding interactions with biological targets.[5] This has led to the incorporation of the pyrazine motif into numerous clinically approved drugs.

5-Bromo-6-chloropyrazin-2-amine, with its distinct reactive sites, provides medicinal chemists with a powerful tool for generating molecular diversity and optimizing structure-activity relationships (SAR). The bromine and chlorine atoms can be selectively functionalized through various cross-coupling reactions, while the amino group offers a handle for further derivatization.

Physicochemical Properties of 5-Bromo-6-chloropyrazin-2-amine

A summary of the key physicochemical properties of the title compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₄H₃BrClN₃ |

| Molecular Weight | 208.44 g/mol |

| Appearance | Solid |

| CAS Number | 173253-42-4 |

Role in the Synthesis of Kinase Inhibitors: The Case of RP-6306 (Lunresertib)

A significant application of 5-bromo-6-chloropyrazin-2-amine is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6][7]

RP-6306: A Potent and Selective PKMYT1 Inhibitor

RP-6306 (lunresertib) is a potent, selective, and orally active inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1).[8][9] PKMYT1 is a key regulator of the G2/M cell cycle checkpoint, preventing premature entry into mitosis by phosphorylating and inactivating CDK1.[10][11][12] In certain cancers, particularly those with amplification of the CCNE1 gene (encoding Cyclin E1), cells become highly dependent on PKMYT1 for survival.[13] Inhibition of PKMYT1 in these cancer cells leads to unscheduled CDK1 activation, mitotic catastrophe, and ultimately, cell death, a concept known as synthetic lethality.[8][13]

Biological Activity of RP-6306

The potent and selective activity of RP-6306 makes it a promising therapeutic agent. Quantitative data on its biological activity are summarized in Table 2.

| Parameter | Value | Target/Cell Line |

| IC₅₀ (PKMYT1) | 14 nM[9] | Enzyme Assay |

| IC₅₀ (PKMYT1) | 3.1 nM[14] | Enzyme Assay |

| Cellular Activity | Effective in CCNE1-amplified tumor cells[8][13] | Various cancer cell lines |

PKMYT1 Signaling Pathway

The signaling pathway involving PKMYT1 is crucial for cell cycle regulation. A simplified diagram illustrating the role of PKMYT1 and the effect of its inhibition by RP-6306 is presented below.

PKMYT1 can also activate the MAPK signaling pathway, which promotes cell proliferation and resistance to apoptosis in some cancers.[15]

Experimental Protocols

The synthesis of pyrazine-based kinase inhibitors often involves palladium-catalyzed cross-coupling reactions. Below are generalized protocols for key synthetic transformations starting from 5-bromo-6-chloropyrazin-2-amine.

General Workflow for the Synthesis of Pyrazine Derivatives

A typical workflow for the synthesis of complex pyrazine derivatives from 5-bromo-6-chloropyrazin-2-amine is depicted below.

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid to the pyrazine core.

Materials:

-

5-Bromo-6-chloropyrazin-2-amine

-

Arylboronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

To an oven-dried reaction vessel, add 5-bromo-6-chloropyrazin-2-amine, the arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of the pyrazine core.

Materials:

-

5-Bromo-6-chloropyrazin-2-amine or a derivative

-

Amine (1.1-1.5 equivalents)

-

Palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%)

-

Ligand (e.g., XPhos or RuPhos, 2-6 mol%)

-

Base (e.g., NaOtBu or LHMDS, 1.2-2 equivalents)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

-

To an oven-dried reaction vessel, add the palladium precursor, ligand, and base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Under a positive flow of inert gas, add the pyrazine substrate and the amine.

-

Add the anhydrous, degassed solvent.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, and wash the combined organic layers with brine.

-

Dry the organic phase, concentrate, and purify the product by chromatography.

Applications in Other Therapeutic Areas

Beyond oncology, pyrazine derivatives, including those potentially derived from 5-bromo-6-chloropyrazin-2-amine, have shown promise in other therapeutic areas. For instance, pyrazinamide is a cornerstone drug for the treatment of tuberculosis.[16][17] Research into novel pyrazinamide derivatives with improved efficacy against drug-resistant strains of Mycobacterium tuberculosis is ongoing.[18][19] The versatile chemistry of 5-bromo-6-chloropyrazin-2-amine makes it an attractive starting material for the synthesis of new antitubercular agents.

Conclusion

5-Bromo-6-chloropyrazin-2-amine is a high-value intermediate in medicinal chemistry, providing a robust platform for the synthesis of innovative therapeutics. Its application in the development of the PKMYT1 inhibitor RP-6306 highlights its significance in the field of oncology and precision medicine. The synthetic versatility of this compound, particularly its amenability to modern cross-coupling reactions, ensures its continued importance in the discovery and development of new drugs for a wide range of diseases. Future research will likely uncover even more applications for this versatile building block, further solidifying the role of the pyrazine scaffold in the pharmacopeia of the future.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. PKMYT1 - Wikipedia [en.wikipedia.org]

- 12. Gene - PKMYT1 [maayanlab.cloud]

- 13. biorxiv.org [biorxiv.org]

- 14. RP 6306 Supplier | CAS 2719793-90-3 | RP6306 | Tocris Bioscience [tocris.com]

- 15. PKMYT1 Promotes Gastric Cancer Cell Proliferation and Apoptosis Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

5-Bromo-6-chloropyrazin-2-amine: A Versatile Heterocyclic Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-chloropyrazin-2-amine is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, possessing two distinct halogen atoms and an amino group on a pyrazine core, allow for regioselective functionalization, making it an invaluable intermediate for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-6-chloropyrazin-2-amine, with a focus on its application in the development of novel therapeutics, including PKMYT1 inhibitors for oncology and potent agents for the treatment of tuberculosis.

Chemical and Physical Properties

5-Bromo-6-chloropyrazin-2-amine is a solid at room temperature, typically appearing as a light yellow to yellow powder.[1] Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 173253-42-4 | [1] |

| Molecular Formula | C₄H₃BrClN₃ | [1] |

| Molecular Weight | 208.44 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Purity (HPLC) | ≥99.79% | [1] |

| Water Content (KF) | ≤0.13% | [1] |

| Residue on Ignition | ≤0.06% | [1] |

| Storage | 4°C, protect from light | [1] |

| InChI Key | CRVPQFAORCSDMH-UHFFFAOYSA-N | [2] |

| SMILES | Nc1cnc(Br)c(Cl)n1 | [2] |

Synthesis

Caption: Generalized workflow for the synthesis of 5-Bromo-6-chloropyrazin-2-amine.

Reactivity and Applications as a Heterocyclic Building Block

The synthetic utility of 5-Bromo-6-chloropyrazin-2-amine lies in the differential reactivity of its two halogen substituents. The bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position. This regioselectivity is crucial for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds. 5-Bromo-6-chloropyrazin-2-amine can be coupled with a variety of aryl and heteroaryl boronic acids or esters at the 5-position to introduce diverse aromatic substituents.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds. The bromine atom of 5-Bromo-6-chloropyrazin-2-amine can be displaced by a range of primary and secondary amines, providing access to a wide array of N-substituted pyrazine derivatives.

Caption: Key palladium-catalyzed cross-coupling reactions of 5-Bromo-6-chloropyrazin-2-amine.

Applications in Drug Discovery

PKMYT1 Inhibitors for Cancer Therapy

5-Bromo-6-chloropyrazin-2-amine is a crucial intermediate in the synthesis of potent and selective inhibitors of PKMYT1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1), a promising target in oncology.[3][4] One such inhibitor is RP-6306, which has shown significant anti-tumor activity in preclinical models of CCNE1-amplified cancers.[4] The synthesis of RP-6306 involves the initial functionalization of a pyrazine core, highlighting the importance of building blocks like 5-Bromo-6-chloropyrazin-2-amine.

| Compound Class | Target | IC₅₀/Activity | Reference |

| Pyrazine Derivatives | PKMYT1 | Sub-micromolar IC₅₀ values have been reported for novel inhibitors. | [5][6] |

| RP-6306 | PKMYT1 | Potent and selective inhibitor. | [4] |

Anti-Tubercular Agents

Derivatives of 5-Bromo-6-chloropyrazin-2-amine have also been investigated for their potential as anti-tubercular agents. The pyrazine scaffold is a well-established pharmacophore in this field, with pyrazinamide being a first-line drug for tuberculosis treatment.[7] The ability to introduce diverse substituents onto the pyrazine ring via cross-coupling reactions with 5-Bromo-6-chloropyrazin-2-amine allows for the exploration of structure-activity relationships and the development of novel anti-mycobacterial compounds.

| Compound Class | Organism | MIC (Minimum Inhibitory Concentration) | Reference |

| Pyrazine-1,3,4-oxadiazole derivatives | Mycobacterium tuberculosis H₃₇Rv | 3.13 to 12.5 µg/mL | [8] |

| Pyrazine and quinoxaline derivatives | Mycobacterium tuberculosis | <1 to 6.25 µg/mL | [9] |

| Hybrid pyrazine molecules | Mycobacterium tuberculosis H₃₇Rv | ≤6.25 µg/mL | [7] |

Experimental Protocols

The following are representative, generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions using 5-Bromo-6-chloropyrazin-2-amine. Researchers should optimize these conditions for their specific substrates.

Representative Suzuki-Miyaura Coupling Protocol

Materials:

-

5-Bromo-6-chloropyrazin-2-amine

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 5-Bromo-6-chloropyrazin-2-amine, the arylboronic acid, palladium catalyst, and base.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Representative Buchwald-Hartwig Amination Protocol

Materials:

-

5-Bromo-6-chloropyrazin-2-amine

-

Amine (1.2 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., NaOtBu, 1.4 equivalents)

-

Anhydrous, degassed solvent (e.g., toluene)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst, ligand, and base.

-

Add 5-Bromo-6-chloropyrazin-2-amine and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with a suitable solvent and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by chromatography.

Conclusion

5-Bromo-6-chloropyrazin-2-amine is a highly valuable and versatile heterocyclic building block for drug discovery and development. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient and regioselective synthesis of a wide range of pyrazine derivatives. The demonstrated applications in the development of PKMYT1 inhibitors and anti-tubercular agents underscore the potential of this scaffold in addressing significant unmet medical needs. This guide provides a foundational resource for researchers looking to leverage the synthetic utility of 5-Bromo-6-chloropyrazin-2-amine in their drug discovery programs.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 5-Bromo-6-chloro-pyrazin-2-amine AldrichCPR 173253-42-4 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computer-aided design, synthesis and biological characterization of novel inhibitors for PKMYT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antimycobacterial activity of pyrazine and quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Pyrazine-Based Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential therapeutic targets for pyrazine-based compounds, focusing on their applications in oncology, inflammation, infectious diseases, and neurodegenerative disorders. The content herein is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Therapeutic Areas and Molecular Targets

Pyrazine-containing compounds have been extensively investigated and have demonstrated a remarkable diversity of pharmacological effects. The incorporation of the pyrazine nucleus into various molecular frameworks has led to the discovery of potent agents with significant therapeutic potential across several key disease areas.[1][2][3]

Anticancer Activity

Pyrazine derivatives have emerged as a prominent class of anticancer agents, exhibiting efficacy against a variety of human cancers.[4][5][6] Their mechanisms of action are often centered around the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis.

A notable area of investigation is their role as kinase inhibitors .[7][8] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrazine-based compounds have been shown to target a range of kinases, including:

-

Tyrosine Kinases: Several pyrazine derivatives act as tyrosine kinase inhibitors, which are critical in treating various malignancies.[9]

-

Spleen Tyrosine Kinase (Syk): The aminopyrazine motif is a key feature in some Syk inhibitors, forming crucial hydrogen bonds within the hinge region of the kinase.[10]

-

Checkpoint Kinase 1 (CHK1): The 5-aminopyrazine-2-carbonitrile group is a feature in some CHK1 inhibitors, which are of interest as potential antitumor agents.[10]

-

Phosphoinositide 3-Kinase (PI3K): The PI3K pathway is implicated in numerous pathologies including cancer, and pyrazine-based compounds have been explored as inhibitors of this pathway.[10]

-

Fibroblast Growth Factor Receptors (FGFR): By employing a scaffold hopping strategy from a pyrimidine to a pyrazine core, novel and potent FGFR inhibitors have been developed.[11]

-

c-Met and VEGFR-2: Dual inhibitors of c-Met and VEGFR-2 containing a[1][2][3]triazolo[4,3-a]pyrazine core have shown significant antiproliferative activities.[12]

Beyond kinase inhibition, other anticancer mechanisms of pyrazine derivatives include:

-

Proteasome Inhibition: Bortezomib, a pyrazine-containing therapeutic, is a first-in-class proteasome inhibitor used in the treatment of multiple myeloma.[9][10] It reversibly inhibits the 26S proteasome, leading to the dysregulation of proteins critical for cancer cell growth.[9]

-

Topoisomerase II Inhibition: Certain benzo[a]phenazine molecules, which contain a pyrazine ring system, induce topoisomerase-II-dependent DNA cleavage and subsequent fragmentation.[9]

-

Survivin Inhibition: The anticancer drug YM155, a pyrazine derivative, is known as a specific survivin inhibitor.[1]

Anti-inflammatory Activity

Pyrazine derivatives have demonstrated significant anti-inflammatory properties.[1][3][13] The mechanisms underlying these effects often involve the modulation of key inflammatory mediators and signaling pathways. For instance, certain pyrazolo[3,4-b]pyrazines have shown remarkable anti-inflammatory activity, with some compounds exhibiting efficacy comparable to the reference drug indomethacin in carrageenan-induced paw edema models.[14] A number of paeonol derivatives containing a pyrazine structure have shown inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in macrophages.[1]

Antimicrobial Activity

The pyrazine scaffold is present in numerous compounds with a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][3][15] The development of novel pyrazine-2-carbohydrazide derivatives has yielded compounds with potent activity against both Gram-positive and Gram-negative bacteria.[15] Furthermore, novel triazolo[4,3-a]pyrazine derivatives have been synthesized and have shown promising antibacterial activity.[16] One of the potential molecular targets for the antibacterial action of some pyrazine derivatives is GlcN-6-P synthase.[17]

Neuroprotective Effects

Tetramethylpyrazine (TMP), a naturally occurring pyrazine derivative, and its synthetic analogues have been extensively studied for their neuroprotective properties in the context of central nervous system diseases.[18][19] Their multifaceted mechanisms include the inhibition of oxidative stress, inflammation, apoptosis, calcium overload, glutamate excitotoxicity, and acetylcholinesterase (AChE) activity.[18][19] Some polysubstituted pyrazine derivatives have been designed as multifunctional agents for Alzheimer's disease, targeting oxidative stress and the Nrf2/ARE signaling pathway.[20]

Other Therapeutic Applications

Pyrazine-based compounds have also been investigated for their potential in treating cardiovascular diseases. For instance, derivatives of cinnamic acid containing a pyrazine moiety have been identified as inhibitors of RhoA, a small GTP-binding protein that is a key regulator of various cellular signaling pathways and a potential therapeutic target for cardiovascular disease.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro activities of selected pyrazine-based compounds against various cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Pyrazine Derivatives (IC50/GI50 in µM)

| Compound/Derivative Class | Cell Line | IC50/GI50 (µM) | Reference |

| Chalcone-pyrazine derivative (49) | A549 (Lung) | 0.13 | [1] |

| Colo-205 (Colon) | 0.19 | [1] | |

| Chalcone-pyrazine derivative (50) | MCF-7 (Breast) | 0.18 | [1] |

| Chalcone-pyrazine derivative (51) | MCF-7 (Breast) | 0.012 | [1] |

| A549 (Lung) | 0.045 | [1] | |

| DU-145 (Prostate) | 0.33 | [1] | |

| Anthraquinone-pyrazine derivative (117) | K562 (Leukemia) | 0.07 | [1] |

| HL-60 (TB) (Leukemia) | 0.68 | [1] | |

| MCF-7 (Breast) | 0.72 | [1] | |

| Anthraquinone-pyrazine derivative (118) | MCF-7 (Breast) | 53.5 | [1] |

| HeLa (Cervical) | 79.1 | [1] | |

| A549 (Lung) | 78.3 | [1] | |

| Cinnamate-pyrazine derivative (2) | HCV NS5B RdRp | 0.69 | [2] |

| Cinnamate-pyrazine derivative (3) | HCV NS5B RdRp | 1.2 | [2] |

| Piperlongumine analog (38-40) | HCT116 (Colon) | 3.19 - 8.90 | [1][2] |

| Resveratrol analog (67) | MCF-7 (Breast) | 70.9 | [1][2] |

| Coumarin-pyrazine derivative (97) | HCT116 (Colon) | 0.9 | [1] |

| C-Raf | 0.056 | [1] | |

| MEK1 | 0.65 | [1] | |

| YM155 (120) | H1299 (Lung) | 0.0137 | [1] |

| YM155 derivative (37) | H1299 (Lung) | 0.0377 | [1] |

| YM155 derivative (38) | H1299 (Lung) | 0.0546 | [1] |

| Pyrazolo[3,4-b]pyrazine (15) | MCF-7 (Breast) | 9.42 | [14] |

| [1][2][3]triazolo[4,3-a]pyrazine (17l) | A549 (Lung) | 0.98 | [12] |

| MCF-7 (Breast) | 1.05 | [12] | |

| HeLa (Cervical) | 1.28 | [12] |

Table 2: Anti-inflammatory Activity of Pyrazine Derivatives

| Compound/Derivative Class | Assay | Inhibition (%) | Concentration (µM) | Reference |

| Paeonol derivative (37) | LPS-induced NO overexpression in RAW264.7 macrophages | 56.32 | 20 | [1] |

| Pyrazolo[3,4-b]pyrazine (15) | Carrageenan-induced paw edema in rats | 44.44 | 28 µM/kg | [14] |

Table 3: Antimicrobial Activity of Pyrazine Derivatives (MIC in µg/mL)

| Compound/Derivative Class | S. aureus | E. coli | Reference |

| Triazolo[4,3-a]pyrazine (2e) | 32 | 16 | [16] |

| Pyrazine-2-carboxylic acid derivative (P10) | - | - | [17] |

| Pyrazine-2-carboxylic acid derivative (P4) | - | 50 | [17] |

| Pyrazine-2-carboxylic acid derivative (P3) | - | 50 | [17] |

| Pyrazine-2-carboxylic acid derivative (P7) | - | 50 | [17] |

| Pyrazine-2-carboxylic acid derivative (P9) | - | 50 | [17] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the evaluation of pyrazine-based compounds.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4]

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pyrazine test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pyrazine compounds and a vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Pyrazine test compounds

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well assay plates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of the pyrazine compounds in DMSO.

-

In a 384-well plate, add the test compounds, the recombinant kinase, and the kinase-specific substrate in the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition and determine the IC50 values.

-

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

Pyrazine test compounds

-

96-well microplates

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Perform serial two-fold dilutions of the pyrazine compounds in the broth medium in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

-

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of pyrazine compounds on protein expression or phosphorylation status in signaling pathways.

-

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the target protein(s)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Conclusion

Pyrazine-based compounds represent a versatile and promising class of molecules in drug discovery, with demonstrated potential across a range of therapeutic areas. Their ability to interact with a diverse array of biological targets, including kinases, proteasomes, and enzymes involved in microbial and neuronal function, underscores their importance as a scaffold for the development of novel therapeutics. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers to further explore and exploit the therapeutic potential of this important heterocyclic motif. Future research should continue to focus on elucidating the precise mechanisms of action, optimizing the structure-activity relationships, and advancing the most promising candidates through preclinical and clinical development.

References

- 1. researchhub.com [researchhub.com]

- 2. benchchem.com [benchchem.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. benchchem.com [benchchem.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. abcam.com [abcam.com]

- 7. integra-biosciences.com [integra-biosciences.com]

- 8. RhoA Activation Assay [bio-protocol.org]

- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. apec.org [apec.org]

- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. scribd.com [scribd.com]

- 15. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]

- 16. inotiv.com [inotiv.com]

- 17. sc.edu [sc.edu]

- 18. DNA topoisomerase II selects DNA cleavage sites based on reactivity rather than binding affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-6-chloropyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, particularly in the construction of biaryl and heteroaryl scaffolds that are common motifs in drug candidates. 5-Bromo-6-chloropyrazin-2-amine is a valuable building block in medicinal chemistry, and its selective functionalization via Suzuki coupling opens avenues for the synthesis of a diverse range of novel compounds with potential therapeutic applications.

This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki coupling of 5-bromo-6-chloropyrazin-2-amine with various arylboronic acids. Given the differential reactivity of carbon-halogen bonds (C-Br vs. C-Cl) under palladium catalysis, this protocol is designed to favor selective coupling at the more reactive C-Br bond.

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base. The catalytic cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (5-bromo-6-chloropyrazin-2-amine), forming a Pd(II) intermediate. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, this addition is expected to occur selectively at the 5-position.

-

Transmetalation: The organoboron species (arylboronic acid), activated by the base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Overview

The following sections detail a representative protocol for the Suzuki coupling of 5-bromo-6-chloropyrazin-2-amine. It is important to note that optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates to achieve optimal yields.

Data Presentation: Suggested Starting Conditions for Suzuki-Miyaura Coupling

The table below summarizes suggested starting conditions for the Suzuki coupling of 5-bromo-6-chloropyrazin-2-amine, compiled from protocols for structurally similar substrates.[1]

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Pd Source (mol%) | Pd(PPh₃)₄ (5-10) | Pd(OAc)₂ (2-5) | Pd₂(dba)₃ (2-5) |

| Ligand (mol%) | PPh₃ (10-20) | SPhos (4-10) | XPhos (4-10) |

| Base | K₂CO₃ (2-3 equiv) | K₃PO₄ (2-3 equiv) | Cs₂CO₃ (2-3 equiv) |

| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) | Toluene/H₂O (e.g., 10:1) | DMF |

| Temperature (°C) | 80 - 100 | 90 - 110 | 100 - 120 |

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of 5-bromo-6-chloropyrazin-2-amine with an arylboronic acid.

Materials:

-

5-Bromo-6-chloropyrazin-2-amine

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2 equivalents)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask or a reaction vial, combine 5-bromo-6-chloropyrazin-2-amine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 mmol), and the base (e.g., potassium carbonate, 2.0 mmol).

-

Solvent Addition: Add the solvent system, for instance, 1,4-dioxane (8 mL) and water (2 mL), to the flask.

-

Degassing: Seal the flask and degas the reaction mixture by bubbling a gentle stream of inert gas (argon or nitrogen) through the solution for 15-20 minutes. Alternatively, the freeze-pump-thaw method can be used for more rigorous degassing.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 5-aryl-6-chloropyrazin-2-amine.

-

-

Analysis: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the Suzuki coupling of 5-Bromo-6-chloropyrazin-2-amine.

Signaling Pathway (Catalytic Cycle)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

-

Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active catalyst/ligand system (e.g., Buchwald ligands like SPhos or XPhos), or a stronger base (e.g., Cs₂CO₃). Ensure thorough degassing, as oxygen can deactivate the catalyst.

-

Side Reactions:

-

Homocoupling: The formation of biaryl products from the boronic acid can occur. Using a precise stoichiometry of the boronic acid (1.1-1.2 equivalents) can help minimize this side reaction.

-

Protodeborylation: Hydrolysis of the boronic acid to the corresponding arene can be problematic. Using anhydrous solvents or minimizing the amount of water can mitigate this issue.

-

-

Selectivity: While the bromine at the 5-position is expected to be more reactive than the chlorine at the 6-position, some competitive coupling at the chlorine site might be observed under harsh conditions. If selectivity is an issue, milder reaction conditions (lower temperature, less active catalyst) should be explored.

Conclusion

The Suzuki-Miyaura cross-coupling of 5-bromo-6-chloropyrazin-2-amine is a robust and highly valuable transformation for the synthesis of novel 5-aryl-6-chloropyrazin-2-amine derivatives. The protocol provided herein serves as a solid starting point for researchers. Fine-tuning of the reaction parameters will likely be necessary to achieve optimal results for specific arylboronic acids and to scale up the reaction for library synthesis or lead optimization in drug discovery programs.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-6-chloropyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of 5-bromo-6-chloropyrazin-2-amine. This versatile reaction is a cornerstone of modern medicinal chemistry, enabling the formation of crucial C-N bonds in the synthesis of novel pharmaceutical agents. The protocols outlined below are designed to be a starting point for reaction optimization and can be adapted for a variety of amine coupling partners.

Introduction

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[1][2] The reaction is catalyzed by palladium complexes and employs a variety of phosphine-based ligands.[1] For a substrate such as 5-bromo-6-chloropyrazin-2-amine, the differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond under typical Buchwald-Hartwig conditions, allowing for selective amination at the 5-position.

Key Reaction Parameters

Successful Buchwald-Hartwig amination depends on the careful selection of several key components:

-

Palladium Precatalyst: A variety of Pd(0) and Pd(II) sources can be used. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes.[3]

-

Ligand: The choice of ligand is critical for catalytic activity and selectivity. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often effective for challenging substrates.[4][5] For certain applications, bidentate ligands like BINAP can also be employed.[1]

-

Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine and the subsequent catalytic cycle. Common bases include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃).[3]

-

Solvent: Anhydrous, aprotic solvents are typically used. Toluene, dioxane, and THF are common choices.[6]

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the selective Buchwald-Hartwig amination of 5-bromo-6-chloropyrazin-2-amine with various amines at the C-Br position. These are representative examples, and optimization may be required for specific substrates.

Table 1: Reaction Conditions for the Selective Amination of 5-Bromo-6-chloropyrazin-2-amine

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 85 |

| 2 | Morpholine | Pd₂(dba)₃ (1) | SPhos (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | 92 |

| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | KOt-Bu (1.5) | Toluene | 100 | 14 | 78 |

| 4 | tert-Butylamine | Pd₂(dba)₃ (1.5) | XPhos (5) | NaOt-Bu (2.0) | Dioxane | 110 | 24 | 65 |

Table 2: Comparison of Different Ligands for the Amination with Aniline

| Entry | Ligand | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | XPhos | Pd(OAc)₂ (2) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 85 |

| 2 | SPhos | Pd(OAc)₂ (2) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 82 |

| 3 | RuPhos | Pd(OAc)₂ (2) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 88 |

| 4 | BINAP | Pd₂(dba)₃ (1) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 75 |

Experimental Protocols

Protocol 1: General Procedure for the Selective Buchwald-Hartwig Amination of 5-Bromo-6-chloropyrazin-2-amine with an Arylamine (e.g., Aniline)

This protocol is a general starting point and may require optimization for different amines.

Materials:

-

5-Bromo-6-chloropyrazin-2-amine

-

Aniline

-

Palladium(II) Acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

-

Anhydrous, degassed reaction vessel (e.g., Schlenk tube)

-

Magnetic stirrer and heating block/oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromo-6-chloropyrazin-2-amine (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).

-

Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen) three times.

-

Under a positive flow of nitrogen, add sodium tert-butoxide (1.5 equiv).

-

Add anhydrous toluene via syringe.

-

Add aniline (1.2 equiv) via syringe.

-

Place the Schlenk tube in a preheated oil bath or heating block set to 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(phenylamino)-6-chloropyrazin-2-amine.

Protocol 2: General Procedure for the Selective Buchwald-Hartwig Amination of 5-Bromo-6-chloropyrazin-2-amine with an Aliphatic Amine (e.g., Morpholine)

Materials:

-

5-Bromo-6-chloropyrazin-2-amine

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane

-

Anhydrous, degassed reaction vessel (e.g., Schlenk tube)

-

Magnetic stirrer and heating block/oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromo-6-chloropyrazin-2-amine (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), and SPhos (0.03 equiv).

-

Seal the tube with a rubber septum, and evacuate and backfill with an inert gas three times.

-

Under a positive flow of nitrogen, add cesium carbonate (2.0 equiv).

-

Add anhydrous 1,4-dioxane via syringe.

-

Add morpholine (1.5 equiv) via syringe.

-

Place the Schlenk tube in a preheated oil bath or heating block set to 110 °C.

-

Stir the reaction mixture vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(morpholino)-6-chloropyrazin-2-amine.

Visualizations

Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Diagram 2: Experimental Workflow for Buchwald-Hartwig Amination

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Diagram 3: Selectivity in the Amination of 5-Bromo-6-chloropyrazin-2-amine

Caption: Regioselectivity in the Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 4. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-6-chloropyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-chloropyrazin-2-amine is a versatile building block in medicinal chemistry and materials science. The strategic functionalization of this scaffold via palladium-catalyzed cross-coupling reactions offers a powerful avenue for the synthesis of novel pyrazine derivatives with diverse biological activities and material properties. The presence of two distinct halogen atoms, bromine and chlorine, allows for selective and sequential couplings, providing a platform for intricate molecular design. The electron-deficient nature of the pyrazine ring and the presence of the amino group can influence the reactivity and require careful optimization of reaction conditions.

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 5-Bromo-6-chloropyrazin-2-amine.

General Considerations for Cross-Coupling Reactions

Successful palladium-catalyzed cross-coupling of 5-Bromo-6-chloropyrazin-2-amine hinges on the judicious selection of the catalyst system and reaction parameters. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, palladium-catalyzed reactions can be directed to selectively occur at the C5-bromo position under carefully controlled conditions.

Key Parameters:

-

Catalyst System: The choice of palladium precursor and ligand is critical. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often effective in promoting the catalytic cycle, especially for challenging substrates.

-

Base: The base plays a crucial role in the transmetalation step (Suzuki) or deprotonation of the nucleophile (Buchwald-Hartwig, Sonogashira). Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu, KOtBu).

-

Solvent: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. Common choices include ethereal solvents (1,4-dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).

-

Temperature: Reaction temperatures can range from room temperature to elevated temperatures, often facilitated by microwave irradiation to reduce reaction times and improve yields.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-6-chloropyrazin-2-amines

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between 5-Bromo-6-chloropyrazin-2-amine and various aryl or heteroaryl boronic acids or their esters.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Tabulated Data: Suzuki-Miyaura Coupling Conditions

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | Moderate-Good |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O (10:1) | 100 | 12 | Good |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 16 | Good-Excellent |

Note: Yields are generalized based on similar reactions and may require optimization for this specific substrate.

Detailed Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-Bromo-6-chloropyrazin-2-amine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium catalyst, the ligand (if applicable), and the base.

-

Solvent Addition: Add the anhydrous, degassed solvent to the flask.

-

Reaction: Stir the mixture at the specified temperature for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an appropriate organic solvent.

-

Extraction: Partition the filtrate between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-6-chloropyrazin-2-amine.

Buchwald-Hartwig Amination: Synthesis of 5-(Amino)-6-chloropyrazin-2-amines

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling 5-Bromo-6-chloropyrazin-2-amine with a wide range of primary and secondary amines.

Catalytic Cycle: Buchwald-Hartwig Amination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.[1]

Tabulated Data: Buchwald-Hartwig Amination Conditions

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 16 | Good |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 24 | Moderate-Good |

| 3 | Benzylamine | [Pd(cinnamyl)Cl]₂ (1) | cataCXium A (2) | KOtBu (1.5) | t-BuOH | 80 | 12 | Good-Excellent |

Note: Yields are generalized based on similar reactions and may require optimization for this specific substrate.

Detailed Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precursor, the ligand, and the base.

-

Reagent Addition: Add 5-Bromo-6-chloropyrazin-2-amine (1.0 equiv) and the corresponding amine (1.1-1.5 equiv).

-

Solvent Addition: Add the anhydrous, degassed solvent.

-

Reaction: Seal the tube and heat the reaction mixture with vigorous stirring for the specified time and temperature.

-